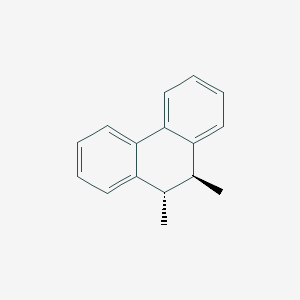
(9S,10S)-9,10-Dimethyl-9,10-dihydrophenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9S,10S)-9,10-Dimethyl-9,10-dihydrophenanthrene is an organic compound with a unique structure characterized by the presence of two methyl groups attached to a dihydrophenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9S,10S)-9,10-Dimethyl-9,10-dihydrophenanthrene typically involves the hydrogenation of phenanthrene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 9,10-dimethylphenanthrene using a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the aromatic ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced catalysts and reaction monitoring systems ensures high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(9S,10S)-9,10-Dimethyl-9,10-dihydrophenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenanthrene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can be used for electrophilic substitution reactions.
Major Products
Oxidation: Formation of 9,10-dimethylphenanthrene-9,10-dione.
Reduction: Formation of 9,10-dimethyl-9,10-dihydroanthracene.
Substitution: Introduction of bromine or other substituents at specific positions on the phenanthrene ring.
Scientific Research Applications
(9S,10S)-9,10-Dimethyl-9,10-dihydrophenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (9S,10S)-9,10-Dimethyl-9,10-dihydrophenanthrene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (9S,10S)-10-hydroxy-9-(phosphonooxy)octadecanoic acid
- (9S,10S)-9-(S-glutathionyl)-10-hydroxy-9,10-dihydrophenanthrene
- trans-(+)-(9S,10S)-decahydro-4-quinolone
Uniqueness
(9S,10S)-9,10-Dimethyl-9,10-dihydrophenanthrene is unique due to its specific stereochemistry and the presence of two methyl groups on the dihydrophenanthrene core. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
22140-65-4 |
|---|---|
Molecular Formula |
C16H16 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
(9S,10S)-9,10-dimethyl-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C16H16/c1-11-12(2)14-8-4-6-10-16(14)15-9-5-3-7-13(11)15/h3-12H,1-2H3/t11-,12-/m0/s1 |
InChI Key |
MSTIFTQHERUMRN-RYUDHWBXSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C2=CC=CC=C2C3=CC=CC=C13)C |
Canonical SMILES |
CC1C(C2=CC=CC=C2C3=CC=CC=C13)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















